N-(3-chloro-4-methylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound is a pyrrolo[3,2-d]pyrimidinone derivative featuring a sulfanyl acetamide side chain. Its core structure includes a 7-phenyl-substituted pyrrolo[3,2-d]pyrimidin-4-one scaffold, with a 3-(2-methoxyethyl) group and a 5-methyl substituent. The sulfanyl acetamide moiety is linked to a 3-chloro-4-methylphenyl group, which introduces steric bulk and electron-withdrawing characteristics. Such structural attributes are common in kinase inhibitors and agrochemicals, where heterocyclic cores and halogenated aromatic systems enhance target binding and metabolic stability .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4O3S/c1-16-9-10-18(13-20(16)26)27-21(31)15-34-25-28-22-19(17-7-5-4-6-8-17)14-29(2)23(22)24(32)30(25)11-12-33-3/h4-10,13-14H,11-12,15H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXNIOBATVNXOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCOC)N(C=C3C4=CC=CC=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrrolo[3,2-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the sulfanyl group: This step involves the reaction of the pyrrolo[3,2-d]pyrimidine intermediate with a thiol reagent under suitable conditions.
Attachment of the acetamide moiety: This is typically done through an acylation reaction using an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrrolo[3,2-d]pyrimidine core can be reduced to form alcohols.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Target Compound
- Core : Pyrrolo[3,2-d]pyrimidin-4-one.
- Key Features :
- Planar aromatic system with a fused pyrrole-pyrimidine ring.
- 7-Phenyl group enhances π-π stacking interactions.
- 3-(2-Methoxyethyl) substituent improves aqueous solubility compared to purely hydrophobic groups.
Ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate ()
- Core: Same pyrrolo[3,2-d]pyrimidinone scaffold.
- Key Differences: Dipentylamino group at position 2 increases lipophilicity (logP > 5), reducing solubility. Ethyl carboxylate at position 7 may enhance metabolic degradation via esterases.
- Implications : The target compound’s 2-methoxyethyl group and lack of ester functionality likely improve pharmacokinetic properties .
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide ()
- Core: Hexahydrobenzothieno[2,3-d]pyrimidine.
- 4-Methylphenyl group at position 3 offers less steric hindrance than the target’s 7-phenyl group.
- Implications : The target compound’s fully aromatic core may enhance binding to flat enzymatic pockets .
Sulfanyl Acetamide Side Chains
Target Compound
- Side Chain : 2-[(pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide.
- Features: Sulfur atom enables hydrogen bonding and redox activity.
N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide ()
- Side Chain : Similar sulfanyl acetamide linkage.
- Key Differences: Thieno[3,2-d]pyrimidinone core lacks the pyrrole ring, altering electronic properties.
- Implications : The target’s pyrrolo-pyrimidine core may offer superior electronic modulation for target engagement .
Substituent Effects on Bioactivity
Halogenated Aromatic Groups
- Target Compound : 3-Chloro-4-methylphenyl group balances electron withdrawal (Cl) and lipophilicity (CH3).
- Comparison to N-[2-chloro-5-(trifluoromethyl)phenyl] derivatives () :
Data Table: Structural and Physicochemical Comparison
*Estimated values based on structural analogs.
Research Findings and Implications
- Metabolic Stability : The target compound’s 2-methoxyethyl group and absence of ester bonds (vs. ) may reduce first-pass metabolism .
- Selectivity : The 3-chloro-4-methylphenyl group (vs. trifluoromethyl in ) minimizes off-target effects observed in highly lipophilic analogs .
- Synthetic Accessibility: The pyrrolo[3,2-d]pyrimidinone core is more straightforward to functionalize than the hexahydrobenzothieno system in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
